Cas no 899995-53-0 (N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide)

N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
-
- Inchi: 1S/C15H12N2O4S2/c18-14(16-11-6-2-3-7-12(11)22)9-17-15(19)10-5-1-4-8-13(10)23(17,20)21/h1-8,22H,9H2,(H,16,18)
- InChI Key: MQZBJIOZZWOLLH-UHFFFAOYSA-N
- SMILES: S1(=O)(=O)C2=C(C=CC=C2)C(=O)N1CC(NC1=CC=CC=C1S)=O
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2748-0139-10mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-75mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-10μmol |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-20μmol |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-30mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-2μmol |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-1mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-5mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-5μmol |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2748-0139-3mg |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide |
899995-53-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide Related Literature
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
Additional information on N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide
Exploring the Chemistry and Applications of N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899995-53-0)
In the realm of organic chemistry, N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide (CAS 899995-53-0) stands out as a compound of significant interest due to its unique structural features and potential applications. This molecule, characterized by its sulfanylphenyl and benzothiazolyl moieties, has garnered attention in pharmaceutical and materials science research. Its acetamide backbone further enhances its versatility, making it a subject of ongoing studies in drug discovery and functional material design.
The compound's CAS number 899995-53-0 serves as a critical identifier in chemical databases, ensuring precise referencing in academic and industrial contexts. Researchers often explore its synthetic pathways, reactivity, and biological activity, aligning with current trends in green chemistry and sustainable synthesis. As the demand for eco-friendly chemical processes grows, this compound's potential as a building block for biocompatible materials or pharmaceutical intermediates becomes increasingly relevant.
One of the most searched questions related to this compound revolves around its mechanism of action in biological systems. Preliminary studies suggest that the benzothiazole core may interact with specific enzyme targets, though further validation is required. This aligns with the broader scientific community's focus on targeted drug delivery and precision medicine, where molecules like N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide could play a pivotal role.
From a materials science perspective, the compound's sulfur-containing groups offer intriguing possibilities for polymer modification and surface functionalization. These applications resonate with the growing interest in smart materials and nanotechnology, where researchers seek compounds capable of imparting specific properties like self-healing or conductivity. The trioxo-benzothiazole moiety, in particular, may contribute to electron transport in advanced materials.
Analytical chemists frequently investigate 899995-53-0 using techniques such as HPLC, mass spectrometry, and NMR spectroscopy, addressing another common search query about its characterization methods. The compound's stability under various conditions is another area of interest, particularly for researchers developing long-acting formulations or controlled-release systems.
In the context of computational chemistry, N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide serves as an excellent case study for molecular docking simulations and QSAR modeling. These in silico approaches, combined with experimental data, help unravel the compound's structure-activity relationships—a topic frequently searched by students and professionals alike.
The compound's potential in agricultural chemistry also warrants mention. While not its primary application domain, the sulfhydryl group could theoretically participate in plant defense mechanisms, aligning with the global push toward sustainable crop protection strategies. However, extensive field studies would be necessary to validate such uses.
As research continues, the safety profile and toxicological data for CAS 899995-53-0 remain important considerations, reflecting another common search intent among regulatory professionals. Proper handling protocols and environmental impact assessments are essential when working with this or any specialized chemical entity.
In conclusion, N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide represents a fascinating intersection of medicinal chemistry, materials science, and analytical methodology. Its multifaceted nature ensures its place in contemporary chemical research, addressing both fundamental questions and applied challenges across multiple disciplines.
899995-53-0 (N-(2-sulfanylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide) Related Products
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)



